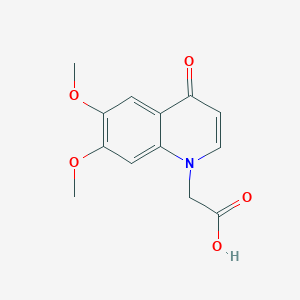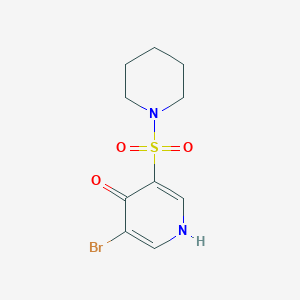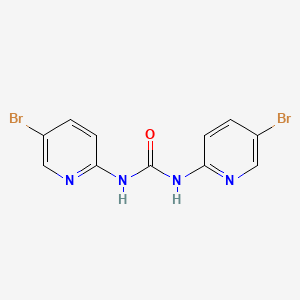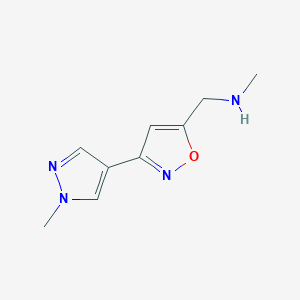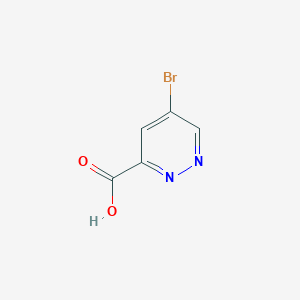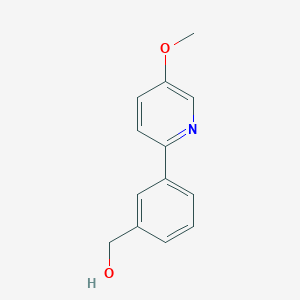![molecular formula C16H16N2O2S B11813754 Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate](/img/structure/B11813754.png)
Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(2,5-dimetil-1H-pirrol-1-il)benzo[d]tiazol-6-carboxilato de etilo es un compuesto orgánico complejo que presenta un anillo de pirrol fusionado con una unidad de benzo[d]tiazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-(2,5-dimetil-1H-pirrol-1-il)benzo[d]tiazol-6-carboxilato de etilo generalmente implica reacciones orgánicas de varios pasos. Un método común incluye la reacción de 2,5-dimetilpirrol con un derivado de benzo[d]tiazol en condiciones específicas para formar el producto deseado. Las condiciones de reacción a menudo implican el uso de catalizadores, disolventes y temperaturas controladas para asegurar un alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de 2-(2,5-dimetil-1H-pirrol-1-il)benzo[d]tiazol-6-carboxilato de etilo puede implicar reactores por lotes a gran escala donde los reactivos se combinan en condiciones optimizadas. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía para lograr la calidad de producto deseada.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(2,5-dimetil-1H-pirrol-1-il)benzo[d]tiazol-6-carboxilato de etilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrófila dependiendo de los grupos funcionales presentes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Agentes halogenantes para la sustitución electrófila o nucleófilos para la sustitución nucleofílica.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El 2-(2,5-dimetil-1H-pirrol-1-il)benzo[d]tiazol-6-carboxilato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado por su potencial como agente terapéutico debido a su estructura química única.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas como la conductividad o la fluorescencia.
Mecanismo De Acción
El mecanismo de acción del 2-(2,5-dimetil-1H-pirrol-1-il)benzo[d]tiazol-6-carboxilato de etilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y objetivos exactos pueden variar dependiendo de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
2-(2,5-dimetil-1H-pirrol-1-il)etanol: Comparte el anillo de pirrol pero carece de la unidad de benzo[d]tiazol.
4-(2,5-dimetil-1H-pirrol-1-il)benzaldehído: Estructura similar pero con un grupo aldehído en lugar del éster.
Singularidad
El 2-(2,5-dimetil-1H-pirrol-1-il)benzo[d]tiazol-6-carboxilato de etilo es único debido a la combinación de los anillos de pirrol y benzo[d]tiazol, que imparte propiedades químicas y biológicas específicas que no se encuentran en análogos más simples
Propiedades
Fórmula molecular |
C16H16N2O2S |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
ethyl 2-(2,5-dimethylpyrrol-1-yl)-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C16H16N2O2S/c1-4-20-15(19)12-7-8-13-14(9-12)21-16(17-13)18-10(2)5-6-11(18)3/h5-9H,4H2,1-3H3 |
Clave InChI |
VPANHEBOFINTOL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)N3C(=CC=C3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




